molecular formula C14H12ClN3OS B5761287 N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methylbenzamide

N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methylbenzamide

Cat. No.: B5761287
M. Wt: 305.8 g/mol
InChI Key: JFVDATJCZZMSIV-UHFFFAOYSA-N
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Description

N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methylbenzamide is a novel thiourea derivative Thiourea derivatives are known for their ability to form chelates with transition metals, making them valuable in various chemical and biological applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methylbenzamide involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone. The resulting intermediate is then reacted with 5-chloropyridine-2-amine to form the final product. The reaction conditions typically involve maintaining the reaction mixture at a specific temperature and pH to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methylbenzamide involves its ability to form chelates with metal ions. This chelation process disrupts the normal function of metal-dependent enzymes and proteins, leading to the inhibition of various biological processes. The compound targets specific molecular pathways, such as those involved in bacterial cell wall synthesis and DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methylbenzamide is unique due to its specific structural features, such as the presence of a 3-methylbenzamide group, which enhances its ability to form stable metal complexes. This structural uniqueness contributes to its higher efficacy and selectivity in various applications compared to similar compounds .

Properties

IUPAC Name

N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3OS/c1-9-3-2-4-10(7-9)13(19)18-14(20)17-12-6-5-11(15)8-16-12/h2-8H,1H3,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVDATJCZZMSIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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